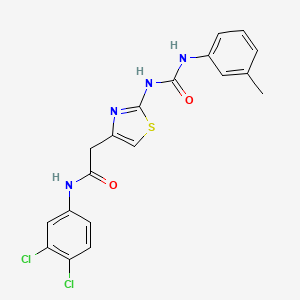
4-(4-Metoxi-bencenocarbotioil)piperazina-1-carbotioamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxybenzenecarbothioyl)piperazine-1-carbothioamide is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Aplicaciones Científicas De Investigación
4-(4-Methoxybenzenecarbothioyl)piperazine-1-carbothioamide has several scientific research applications:
Mecanismo De Acción
Target of Action
Compounds containing the piperazine moiety, such as this one, have been known to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (bche) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter important for cognitive functions .
Mode of Action
Piperazine derivatives generally mediate their anthelmintic action by paralyzing parasites . In the context of AChE and BChE inhibition, these compounds likely increase acetylcholine levels by preventing its hydrolysis .
Biochemical Pathways
By inhibiting ache and bche, the compound would affect cholinergic transmission, potentially impacting cognitive functions .
Pharmacokinetics
Piperazine compounds are known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Result of Action
By inhibiting ache and bche, the compound could potentially alleviate symptoms related to acetylcholine deficiency .
Análisis Bioquímico
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins
Molecular Mechanism
Studies on similar compounds suggest potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These findings may not directly apply to 4-(4-Methoxybenzenecarbothioyl)piperazine-1-carbothioamide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzenecarbothioyl)piperazine-1-carbothioamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts or the Ugi reaction.
Introduction of the Methoxybenzenecarbothioyl Group: This step involves the reaction of 4-fluoro-2-methoxy-1-nitrobenzene with 4-piperidone, followed by reductive amination using N-Boc-piperazine and sodium cyanoborohydride in the presence of acetic acid.
Addition of the Carbothioamide Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methoxybenzenecarbothioyl)piperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzenecarbothioyl group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbothioamide group, converting it to the corresponding amine or thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted piperazine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methoxybenzyl)piperazine: Used as a pharmaceutical intermediate with similar structural features but different functional groups.
4-(4-Methoxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide: Another piperazine derivative with a phenyl group instead of a carbothioamide group.
Uniqueness
4-(4-Methoxybenzenecarbothioyl)piperazine-1-carbothioamide is unique due to its combination of methoxybenzenecarbothioyl and carbothioamide groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit acetylcholinesterase and induce apoptosis in cancer cells makes it a promising candidate for further research and development in medicinal chemistry.
Propiedades
IUPAC Name |
4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS2/c1-17-11-4-2-10(3-5-11)12(18)15-6-8-16(9-7-15)13(14)19/h2-5H,6-9H2,1H3,(H2,14,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMNYMXESBCXPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
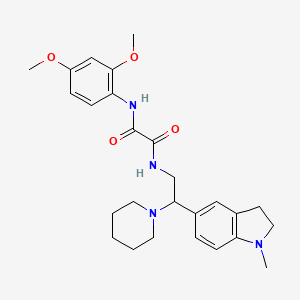

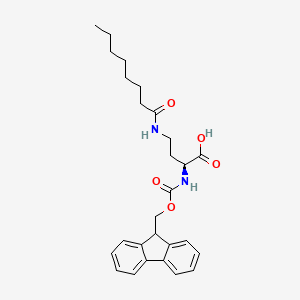
![N-(butan-2-yl)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide](/img/structure/B2383301.png)
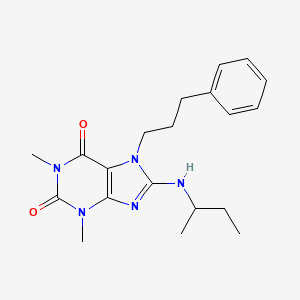
![1-(4-Fluorophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione](/img/structure/B2383303.png)
![Ethyl 1-[(cyclohexylamino)carbonyl]-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2383304.png)
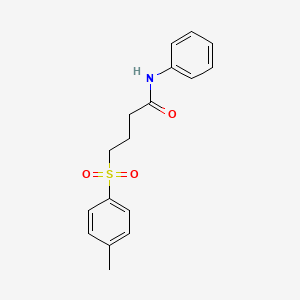
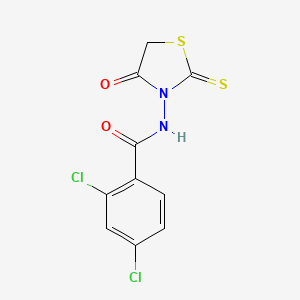


![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2383316.png)
![3,4-difluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2383317.png)
